molecular formula C20H21NO3 B607867 GSK8573 CAS No. 1693766-04-9

GSK8573

Cat. No. B607867
CAS RN: 1693766-04-9
M. Wt: 323.392
InChI Key: QQBGNWWJANJWNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of GSK8573 was performed by WuXi AppTec . The compound was first dissolved in DMSO and further diluted in 0.5% sodium carboxymethyl cellulose .


Molecular Structure Analysis

The molecular formula of this compound is C20H21NO3 . Its molecular weight is 323.39 .


Physical And Chemical Properties Analysis

This compound is a solid compound with a light yellow to yellow color . It has a solubility of 25 mg/mL in DMSO . The storage conditions vary depending on the form and solvent: Powder at -20°C for 3 years, 4°C for 2 years; In solvent at -80°C for 6 months, -20°C for 1 month .

Scientific Research Applications

  • Gene Set Enrichment Analysis (GSEA) : GSEA is a method used for interpreting genome-wide expression profiles, and it focuses on gene sets, groups of genes sharing common biological functions, chromosomal locations, or regulation. This method is instrumental in yielding insights into various cancer-related data sets, including leukemia and lung cancer (Subramanian et al., 2005).

  • Role in Neurodegenerative Diseases : GSK8573, identified as GSK-3β, plays a significant role in the apoptosis of primary cortical astrocytes. This process is linked with rapid disease progression in neurodegenerative diseases. The kinase activity of GSK-3β and its interplay with nuclear factor κB signaling are crucial for its role in astrocyte survival (Sanchez et al., 2003).

  • Inhibition of BAZ2 Bromodomains : this compound, also referred to as the inactive control compound for GSK2801, has been utilized in the study of BAZ2 bromodomains. Bromodomains are protein interaction domains that modulate gene transcription. This compound serves as a comparative compound to understand the inhibition of BAZ2 bromodomains and their role in chromatin biology (Chen et al., 2015).

  • Genomic Data Archiving and Analysis : The Genome Sequence Archive (GSA) is an important resource for archiving raw sequence data, which includes information relevant to this compound. GSA supports the storage and sharing of diverse data types, contributing significantly to research involving genomic analysis (Chen et al., 2021).

  • Regulation of Cellular Signaling : this compound, as part of GSK-3β, is a key regulator in numerous signaling pathways. This kinase regulates cellular responses to various stimuli and is involved in processes like glycogen metabolism, cell cycle regulation, and proliferation. Understanding the regulation of GSK-3β is crucial for comprehending its role in different cellular contexts (Doble & Woodgett, 2003).

properties

IUPAC Name

1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBGNWWJANJWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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